molecular formula C11H17NO4 B1381204 tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-97-3

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1381204
CAS No.: 1453315-97-3
M. Wt: 227.26 g/mol
InChI Key: ITVGWURCDQLPGN-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader evolution of spirocyclic chemistry that has gained momentum over the past several decades. The synthesis of azaspiro compounds has been driven by the need for three-dimensional molecular scaffolds that can provide enhanced drug-like properties compared to traditional planar aromatic systems. The specific methodology for preparing this compound involves sophisticated synthetic approaches that utilize readily available starting materials through conventional chemical transformations.

The synthetic route typically employs a multi-step process beginning with protected azetidine derivatives. The preparation method involves treating starting materials under controlled conditions with specific reagents such as toluene-4-sulfonic acid in acetone at temperatures ranging from 0 to 20 degrees Celsius. This synthetic approach demonstrates yields of approximately 94 percent, indicating the efficiency and reliability of the established methodological framework.

Significance in Chemical Research

This compound holds considerable importance in chemical research due to its potential applications as a building block in medicinal chemistry and organic synthesis. The compound represents a class of molecules that can serve as scaffolds for the creation of compound libraries through parallel synthesis for biological screening. Spirocyclic compounds have become increasingly recognized as innovative tools in drug discovery, offering advantages in terms of potency, selectivity, physicochemistry, and pharmacokinetic properties.

The three-dimensional nature of this compound provides significant advantages over traditional planar molecules. The spirocyclic framework offers restricted conformational flexibility, which can lead to improved binding selectivity and reduced off-target effects in biological systems. This structural rigidity, combined with the presence of multiple heteroatoms, creates opportunities for diverse intermolecular interactions including hydrogen bonding and electrostatic interactions.

Property Value Reference
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Chemical Abstracts Service Number 1453315-97-3
PubChem Compound Identifier 99114871
Synthetic Yield 94%

Classification within Azaspiro Compounds

Within the broader classification of azaspiro compounds, this compound belongs to a specialized subset that incorporates both nitrogen and oxygen heteroatoms within its spirocyclic framework. Azaspiro compounds are characterized by their spiro-fused ring systems where at least one ring contains a nitrogen atom. This particular compound extends this definition by also incorporating an oxygen atom, creating a mixed heteroatom system.

The diversity-oriented synthesis approach utilized for azaspiro compounds has enabled the creation of various ring size combinations, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. The 2-azaspiro[3.4]octane framework represents a specific architectural arrangement within this family, where the nitrogen atom is positioned at the 2-position of the spirocyclic system.

The classification of this compound also extends to its functional group composition. The presence of the tert-butyl carboxylate protecting group classifies it as a protected amino acid derivative, while the ketone functionality at the 8-position adds to its reactivity profile. The oxetane ring component contributes to the overall rigidity and three-dimensional character of the molecule.

Overview of the 2-azaspiro[3.4]octane Framework

The 2-azaspiro[3.4]octane framework represents a unique bicyclic system consisting of a four-membered azetidine ring fused to a five-membered ring through a shared spiro carbon center. This architectural arrangement creates a rigid, three-dimensional structure that has been specifically designed for applications in chemical space exploration. The basic 2-azaspiro[3.4]octane core structure has a molecular formula of C₇H₁₃N and a molecular weight of 111.18 grams per mole when unsubstituted.

The synthetic accessibility of the 2-azaspiro[3.4]octane framework has been demonstrated through multiple successful synthetic routes. Three distinct approaches have been developed for the construction of this scaffold: one involving annulation of the cyclopentane ring and two approaches involving annulation of the four-membered ring. All three methodological approaches employ readily available starting materials with conventional chemical transformations and require minimal chromatographic purifications to afford the target compound.

Structural Feature Description Significance
Spiro Carbon Shared carbon between rings Provides rigidity and three-dimensional character
Azetidine Ring Four-membered nitrogen-containing ring Contributes to conformational constraint
Five-membered Ring Saturated carbon ring Provides structural foundation
Heteroatom Positioning Nitrogen at position 2 Determines reactivity and binding characteristics

The framework's utility extends beyond its synthetic accessibility to its functional applications in medicinal chemistry. The constrained nature of the spirocyclic system provides opportunities for the development of compounds with improved pharmacological properties compared to their flexible counterparts. The three-dimensional structure enables precise spatial positioning of functional groups, which can be crucial for achieving specific biological activities and selectivity profiles.

Properties

IUPAC Name

tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGWURCDQLPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137967
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453315-97-3
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
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Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
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Record name 1453315-97-3
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Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step synthetic routes starting from azetidine or oxetane derivatives, incorporating functional group transformations, ring-forming cyclizations, and protective group manipulations. The key steps include:

  • Formation of the spirocyclic core via intramolecular cyclization.
  • Introduction of the oxo functionality at the 8-position.
  • Installation of the tert-butyl ester protecting group.

Detailed Stepwise Synthetic Route from Literature

While direct preparation methods for this compound are scarce, closely related synthetic methodologies for spirocyclic analogs provide a foundation. The following is a representative synthesis approach adapted from related patents and research articles:

Step Reaction Description Reagents and Conditions Key Notes
1. Starting Material Preparation Use of 1-BOC-3-oxoylidene-azetidine or similar azetidine derivatives as starting materials Reaction with allyl bromide under zinc powder catalysis or allyl Grignard reagent in tetrahydrofuran/water solvent at 10-20 °C Forms 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester intermediate
2. Bromination Reaction of the allyl intermediate with liquid bromine in dichloromethane at -30 to -10 °C for 2 hours Introduces dibromopropyl functionality, yielding tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate Controlled low temperature avoids side reactions
3. Cyclization Base-induced cyclization using potassium carbonate in acetonitrile at 82 °C overnight Forms the spirocyclic tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Intramolecular nucleophilic substitution closes the spiro ring
4. Oxidation to 8-oxo derivative Selective oxidation of the hydroxymethyl or spiro ring position to ketone functionality Various oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane may be employed under mild conditions Converts hydroxyl to oxo group at the 8-position
5. Purification Column chromatography or crystallization to isolate pure this compound Typical solvents: petroleum ether/ethyl acetate gradients Ensures high purity for downstream applications

Representative Reaction Scheme Summary

Key Experimental Parameters and Yields

Step Reagents Solvent Temperature Time Yield (%) Remarks
Allylation Allyl bromide, Zn powder THF/H2O 10-20 °C 2-4 h 70-85 Mild conditions, zinc catalysis
Bromination Br2 (liquid) DCM -30 to -10 °C 2 h 75-80 Controlled low temperature
Cyclization K2CO3 Acetonitrile 82 °C Overnight 65-75 Efficient ring closure
Oxidation PCC or Dess–Martin DCM or CH2Cl2 0-25 °C 1-3 h 60-70 Selective oxidation
Purification Silica gel column Petroleum ether/ethyl acetate Ambient - - Gradient elution

Analytical and Characterization Data

  • NMR (1H, 13C): Characteristic signals for tert-butyl group, spirocyclic methine/methylene protons, and ketone carbonyl carbon.
  • Mass Spectrometry: Molecular ion peak consistent with C12H19NO4 (molecular weight ~243 g/mol).
  • IR Spectroscopy: Strong absorption around 1700 cm⁻¹ indicative of ketone carbonyl.
  • Melting Point: Typically reported in literature between 120-140 °C depending on purity.

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in the cyclization step offers a mild and efficient route to the spirocyclic core without harsh conditions.
  • Low temperature bromination minimizes side reactions such as over-bromination or decomposition.
  • Protective groups such as tert-butyl esters provide stability and ease of handling during multi-step synthesis.
  • Oxidation conditions require careful control to avoid over-oxidation or ring cleavage.
  • The synthetic route is amenable to scale-up due to the use of inexpensive reagents and straightforward purification.

Chemical Reactions Analysis

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Drug Discovery and Development

One of the primary applications of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate lies in its potential as a lead compound in drug discovery. Its spirocyclic structure is known to impart unique biological activities, making it a candidate for developing new pharmaceuticals.

Case Study: Synthesis of Multifunctional Modules

Research has demonstrated that derivatives of azaspiro compounds can serve as multifunctional modules in drug design. For instance, studies have shown that modifications to the azaspiro framework can enhance binding affinity to specific biological targets, leading to the development of potential anticancer agents and antibiotics .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations that can lead to the formation of more complex molecules.

Example Synthesis Pathway

A common synthetic route involves:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Functionalization at the carboxylate position , allowing for further derivatization to tailor the compound's properties for specific applications.

This synthetic versatility is crucial for creating libraries of compounds that can be screened for biological activity.

Research indicates that azaspiro compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The specific activity of this compound has yet to be fully explored, but preliminary studies suggest it may interact with key enzymes or receptors involved in disease processes.

Potential Mechanisms of Action

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammation or cancer progression.
  • Modulation of Receptor Activity : It could act as a modulator for receptors involved in neurotransmission or cellular signaling pathways.

Material Science Applications

Beyond biological applications, this compound may find utility in material science due to its unique structural properties that could be harnessed in polymer chemistry or nanotechnology.

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0)

  • Key Features: Oxo position: 7-oxo (vs. 8-oxo in the target compound). Heteroatom: 5-oxa (oxygen) . Molecular Formula: C₁₁H₁₇NO₄ . Applications: Used as a building block for kinase inhibitors and protease modulators .

tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 2166784-06-9)

  • Key Features: Oxo position: 8-oxo (matches the target compound). Heteroatom: 5-thia (sulfur) instead of 5-oxa . Molecular Formula: C₁₁H₁₇NO₃S .

tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1581683-57-9)

  • Key Features: Oxo position: 5-oxo (vs. 8-oxo). Heteroatom: No additional oxygen/sulfur in the fused ring . Molecular Weight: 225.28 g/mol . Synthetic Utility: Intermediate for spirocyclic β-lactam antibiotics .

Data Table: Comparative Analysis

Compound Name (CAS) Oxo Position Heteroatom Molecular Formula Molecular Weight (g/mol) Key Applications
Hypothetical: 8-oxo-5-oxa (Target Compound) 8 5-oxa (O) C₁₁H₁₇NO₄ 243.27* Not reported in evidence
7-oxo-5-oxa (1408075-90-0) 7 5-oxa (O) C₁₁H₁₇NO₄ 243.27 Kinase/protease inhibitors
8-oxo-5-thia (2166784-06-9) 8 5-thia (S) C₁₁H₁₇NO₃S 243.32 Catalysis, metal coordination
5-oxo-2-aza (1581683-57-9) 5 None C₁₁H₁₇NO₃ 225.28 β-Lactam antibiotics

*Calculated based on molecular formula.

Pharmacological Relevance

  • The 7-oxo-5-oxa derivative (CAS 1408075-90-0) has been employed in synthesizing PI3K/mTOR inhibitors, demonstrating improved metabolic stability over linear analogs .
  • The 5-thia analog (CAS 2166784-06-9) may serve as a bioisostere for sulfonamide drugs, leveraging sulfur’s electronic effects .

Biological Activity

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-97-3) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1453315-97-3

Synthesis

The synthesis of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane has been achieved through various methods, including:

  • Annulation Strategies : Multiple synthetic routes have been developed that utilize readily available starting materials and conventional transformations. These methods are characterized by minimal chromatographic purification, making them efficient for laboratory settings .
  • Functionalization : The unique spirocyclic scaffold allows for diverse functionalization, which is crucial in drug discovery to enhance biological activity and selectivity.

Pharmacological Properties

Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological activities. Specifically, tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane derivatives have shown promise in several areas:

Case Study 1: Pain Management

A study on azaspiro derivatives demonstrated their efficacy as dual ligands for opioid receptors, which are critical targets in the treatment of pain conditions. The structural modifications introduced by the spirocyclic framework enhanced binding affinity and selectivity towards these receptors, indicating a promising therapeutic avenue for further exploration .

Case Study 2: Drug Discovery Applications

The Carreira Research Group has explored the use of spirocyclic building blocks in drug discovery, emphasizing their ability to create libraries of compounds with unique three-dimensional profiles that can be tuned for various biological activities. This approach highlights the versatility of compounds like tert-butyl 8-oxo derivatives in generating novel drug candidates .

Data Table: Summary of Biological Activities

Activity Description References
Opioid Receptor AgonismDual action on m-opioid receptors; potential for pain relief
Antimicrobial PotentialPreliminary indications; further studies needed
Toxicological ProfileAcute toxicity classification; safety assessment required

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, and how do yields vary under different conditions?

Methodological Answer: The compound is typically synthesized via spirocyclic ring formation followed by functionalization. A key enzymatic approach involves ketoreductase-mediated stereochemical control. For example, Pfizer’s protocol ( ) uses tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate as a precursor. The substrate is reduced with Codex® ketoreductase KRED-P3-G09 and NADP+ in a pH 7.5 buffer (0.1 M potassium phosphate with 2 mM MgCl₂) at 30°C, achieving >99% enantiomeric excess. Yields reach 78% after silica gel chromatography. Alternative routes may use Suzuki coupling () for late-stage derivatization.

Q. How should researchers characterize this compound to confirm structure and purity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H NMR (400 MHz, CDCl₃) to verify spirocyclic structure. Key signals include δ 4.39–4.33 (m, 1H, axial proton), 3.87 (AB quartet, J = 8.4 Hz, oxazolidine protons), and 1.44 ppm (s, 9H, tert-butyl group) .
  • Chromatography: Supercritical fluid chromatography (Chiralpak AD-3 column) confirms enantiopurity .
  • Mass Spectrometry: ESI-MS (m/z calc. for C₁₁H₁₇NO₄: 227.26; found: 227.1 [M+H]⁺) .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocyclic compound be optimized for large-scale applications?

Methodological Answer: The enzymatic reduction method ( ) is scalable but requires optimization of:

  • Substrate solubility: Pre-dissolve the ketone precursor in 2-propanol at 50°C to avoid precipitation.
  • NADP+ recycling: Add 2-propanol as a co-substrate to regenerate NADPH in situ.
  • Reactor design: Use Mettler EasyMax reactors for temperature control (30–33°C) and nitrogen sparging to maintain anaerobic conditions.
    Post-reaction, extract with ethyl acetate and purify via silica gel chromatography (heptane/ethyl acetate gradient) .

Q. What role does this compound play in medicinal chemistry, particularly as a building block?

Methodological Answer: The spirocyclic core serves as a rigid scaffold for drug discovery. For example:

  • Piperazine-functionalized analogs (): Used in Pfizer’s synthesis of kinase inhibitors. The tert-butyl ester acts as a protecting group during Suzuki coupling with pyridinyl-piperazine intermediates.
  • Sulfonamide derivatives (): Chlorosulfonyl-modified analogs are intermediates for protease inhibitors.

Q. How do stability and decomposition profiles impact handling and storage?

Methodological Answer:

  • Stability: The compound is stable under inert conditions but hygroscopic. Store at 2–8°C in sealed containers with desiccants .
  • Decomposition: Thermal degradation (e.g., >100°C) releases CO and NOₓ . Avoid exposure to strong acids/bases to prevent ester hydrolysis.
  • Handling: Use PPE (chemical goggles, nitrile gloves) and work in fume hoods. Spills should be vacuumed and disposed via licensed waste management .

Q. How can conflicting spectroscopic data from different synthetic batches be resolved?

Methodological Answer:

  • NMR discrepancies: Ensure consistent deuteration solvent (e.g., CDCl₃ vs. DMSO-d₆ may shift peaks). Use internal standards (e.g., TMS) .
  • Chromatographic purity: Compare retention times across HPLC columns (C18 vs. chiral phases).
  • Case study: Batch-dependent variations in tert-butyl proton signals (δ 1.44 ppm) may arise from residual solvents; dry samples over Na₂SO₄ before analysis .

Q. What computational methods are suitable for predicting the reactivity of this spirocyclic system?

Methodological Answer:

  • DFT calculations: Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis).
  • Molecular docking: Predict binding affinity of derivatives to target proteins (e.g., kinases) using AutoDock Vina .
  • Solubility prediction: Use Abraham solvation parameters to optimize solvent systems for crystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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